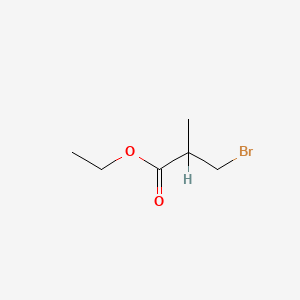
3-Bromo-2-metilpropanoato de etilo
Descripción general
Descripción
Ethyl 3-bromo-2-methylpropanoate is an organic compound with the molecular formula C6H11BrO2. It is also known as ethyl α-bromoisobutyrate. This compound is a bromoester, which means it contains both a bromine atom and an ester functional group. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in controlled radical polymerization reactions, such as atom transfer radical polymerization (ATRP).
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Mecanismo De Acción
Mode of Action
Brominated compounds like this are often involved in nucleophilic substitution reactions . The bromine atom in the compound can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This reaction can lead to changes in the structure and function of the target molecule .
Pharmacokinetics
For instance, its absorption could be influenced by factors such as its solubility, its distribution could be affected by its size and polarity, its metabolism could be mediated by various enzymes, and its excretion could occur via the renal or hepatic systems .
Result of Action
Given its potential for nucleophilic substitution reactions, it could potentially alter the structure and function of target molecules, leading to changes at the cellular level .
Action Environment
The action, efficacy, and stability of Ethyl 3-bromo-2-methylpropanoate can be influenced by various environmental factors. These could include factors such as temperature, pH, and the presence of other molecules that can react with the compound .
Análisis Bioquímico
Biochemical Properties
It is known that brominated compounds can participate in various types of reactions, including free radical reactions .
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions , which could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The stability and degradation of Ethyl 3-bromo-2-methylpropanoate over time in laboratory settings have not been extensively studied. It is known that the compound has a boiling point of 183.44°C and a melting point of -17.60°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-bromopropionic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction produces ethyl 3-bromo-2-methylpropanoate as the main product .
Another method involves the use of acetyl bromide and an alcohol solvent. In this one-pot synthesis, acetyl bromide reacts with the alcohol solvent to generate hydrogen bromide in situ, which then reacts with an acrylate compound to form the desired bromoester .
Industrial Production Methods
Industrial production of ethyl 3-bromo-2-methylpropanoate typically involves large-scale esterification reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also include distillation or rectification steps to separate and purify the product from byproducts and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, the ester group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Major Products Formed
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-methylpropanoate can be compared with other similar bromoesters:
Ethyl 2-bromobutyrate: This compound has a similar structure but with a different substitution pattern on the carbon chain.
Methyl α-bromoisobutyrate: This compound has a methyl ester group instead of an ethyl ester group.
2-Bromo-2-methylpropionic acid: This compound is the corresponding acid of ethyl 3-bromo-2-methylpropanoate.
Ethyl 3-bromo-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl 3-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORDCJYLAYUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275957, DTXSID10886352 | |
| Record name | Ethyl 3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59154-46-0, 146502-52-5 | |
| Record name | Ethyl 3-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59154-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059154460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hexahydropyrazolo[1,2-a]pyrazole](/img/structure/B1619324.png)










